(R)-1-Methylpyrrolidine-3-carboxylic acid
CAS No.: 952484-55-8
Cat. No.: VC2633730
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952484-55-8 |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (3R)-1-methylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
| Standard InChI Key | LJGFIWDOHOWUOY-RXMQYKEDSA-N |
| Isomeric SMILES | CN1CC[C@H](C1)C(=O)O |
| SMILES | CN1CCC(C1)C(=O)O |
| Canonical SMILES | CN1CCC(C1)C(=O)O |
Introduction
Chemical Structure and Properties
(R)-1-Methylpyrrolidine-3-carboxylic acid belongs to the family of pyrrolidine derivatives, which are characterized by their nitrogen-containing heterocyclic structure. The compound's stereochemical configuration at the 3-position is critical for its biological activity and applications in asymmetric synthesis.
| Property | Value |
|---|---|
| CAS Number | 952484-55-8 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (R)-1-methylpyrrolidine-3-carboxylic acid |
| SMILES Notation | CN1CCC@@HC1 |
| InChI | InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
| InChIKey | LJGFIWDOHOWUOY-RXMQYKEDSA-N |
The structure contains a pyrrolidine ring with a methyl substituent on the nitrogen atom and a carboxylic acid group at the 3-position with the R stereochemical configuration . This configuration is crucial for its biological activity and applications in organic synthesis.
Physical Properties
The physical characteristics of (R)-1-Methylpyrrolidine-3-carboxylic acid influence its handling, storage, and application in various research settings.
| Physical Property | Value |
|---|---|
| Physical State | Solid |
| Boiling Point | 227.1±33.0 °C at 760 mmHg |
| Flash Point | 91.1±25.4 °C |
| Density | 1.2±0.1 g/cm³ |
These physical properties are significant for determining appropriate storage conditions and handling procedures in laboratory settings . The compound is typically stored at room temperature, though for long-term storage, lower temperatures may be recommended to maintain stability and prevent degradation.
Synthesis Methods
The synthesis of (R)-1-Methylpyrrolidine-3-carboxylic acid typically involves multiple chemical transformations starting from simpler precursors. Various approaches have been documented in the scientific literature.
Industrial Synthesis
Industrial production methods employ optimized reaction conditions to ensure high yield and purity. These processes often utilize:
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Batch or continuous flow reactors
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Precisely controlled temperature and pressure conditions
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Various purification methods including recrystallization
Laboratory Synthesis
In research settings, the synthesis may follow different routes, including:
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Starting from methylmalonates or other substituted carboxylic acids
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Asymmetric Michael addition reactions with carboxylate-substituted enones and nitroalkanes
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Multi-step processes involving protection-deprotection strategies
A study at the University of Southern Mississippi documented a synthetic route for the related compound (R)-3-Methylpyrrolidine-3-Carboxylic Acid, which involves multiple steps including benzyl group protection and removal using hydrogen with a palladium catalyst. Similar methodologies may be applicable to the synthesis of (R)-1-Methylpyrrolidine-3-carboxylic acid .
Applications in Chemical Research
The compound's unique structural features make it valuable for numerous applications in advanced chemical research.
Pharmaceutical Development
In pharmaceutical development, (R)-1-Methylpyrrolidine-3-carboxylic acid serves as:
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A key intermediate in the synthesis of complex drug molecules
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A structural element in compounds with potential biological activity
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A chiral building block for creating enantiomerically pure pharmaceuticals
Asymmetric Catalysis
The compound has significance in asymmetric catalysis due to its structural similarity to proline, a well-established organocatalyst:
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It can participate in enantioselective reactions
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Its chiral nature allows for stereoselective transformations
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It may be utilized in reactions such as the aldol reaction and Michael addition
Research conducted on related compounds like (R)-3-Methylpyrrolidine-3-Carboxylic Acid suggests potential applications as catalysts in Michael and Aldol reactions, areas where the title compound may also prove effective .
Comparative Analysis with Similar Compounds
To better understand the significance of (R)-1-Methylpyrrolidine-3-carboxylic acid, it is helpful to compare it with structurally related compounds.
| Compound | CAS Number | Molecular Weight | Key Differences |
|---|---|---|---|
| (R)-1-Methylpyrrolidine-3-carboxylic acid | 952484-55-8 | 129.16 g/mol | Reference compound |
| 1-Methylpyrrolidine-3-carboxylic acid hydrochloride | 50585-87-0 | 165.62 g/mol | Hydrochloride salt form |
| (R)-methyl pyrrolidine-3-carboxylate | 428518-43-8 | 129.16 g/mol | Methyl ester form |
| 1-Methylpiperidine-4-carboxylic Acid | 68947-43-3 | 143.19 g/mol | Six-membered ring instead of five |
| 3-Methylpyrrolidine-2-carboxylic acid | 3005-84-3 | 129.16 g/mol | Methyl group at C-3 position, carboxyl at C-2 |
This comparison highlights the structural versatility within this class of compounds and demonstrates how subtle modifications can yield derivatives with potentially different chemical and biological properties .
| Supplier Information | Specifications |
|---|---|
| Typical Purity | 95-97% |
| Available Quantities | 1g, 5g, 10g, bulk quantities |
| Storage Recommendations | Room temperature (some suppliers recommend cool storage) |
| Form | White to light yellow solid |
The compound is available from various chemical suppliers, typically in gram quantities suitable for laboratory research purposes. Higher purity grades may be available for specialized applications requiring greater chemical precision .
Research Applications and Findings
Catalytic Applications
Research suggests that (R)-1-Methylpyrrolidine-3-carboxylic acid and related compounds can function as catalysts in various organic transformations:
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They may catalyze enantioselective reactions, particularly aldol and Michael additions
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Their performance can be compared to established catalysts like L-proline
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The chiral nature allows for creation of enantiomerically enriched products
Pharmaceutical Relevance
The compound's structural features make it relevant for pharmaceutical research:
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As an intermediate in the synthesis of bioactive compounds
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For creating molecular diversity in drug discovery programs
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In developing chiral drugs with specific stereochemical requirements
The structural similarity to motifs found in biologically active molecules, particularly those isolated from marine sponges, suggests potential inherent biological activity that warrants further investigation.
Chemical Reactions and Interactions
(R)-1-Methylpyrrolidine-3-carboxylic acid participates in various chemical reactions typical of both secondary amines and carboxylic acids.
Common Reactions
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Esterification: The carboxylic acid group can undergo esterification reactions
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N-Alkylation: The nitrogen atom, though already methylated, could potentially undergo further alkylation under forcing conditions
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Reduction: The carboxylic acid can be reduced to the corresponding alcohol
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Amide Formation: The acid can form amides when reacted with amines
Catalytic Behavior
As a potential organocatalyst, the compound may participate in:
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